1-[(4-Methylpiperazin-1-yl)methyl]cyclopropan-1-amine
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Overview
Description
1-[(4-Methylpiperazin-1-yl)methyl]cyclopropan-1-amine is an organic compound with the molecular formula C10H21N3 It is a derivative of cyclopropane and piperazine, featuring a cyclopropane ring attached to a piperazine moiety through a methyl group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-[(4-Methylpiperazin-1-yl)methyl]cyclopropan-1-amine typically involves the reaction of cyclopropanecarboxaldehyde with 4-methylpiperazine in the presence of a reducing agent. The reaction is carried out under controlled conditions to ensure the formation of the desired product. The general reaction scheme is as follows:
Cyclopropanecarboxaldehyde+4-MethylpiperazineReducing Agentthis compound
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for yield and purity, often involving additional purification steps such as recrystallization or chromatography to obtain the final product.
Chemical Reactions Analysis
Types of Reactions
1-[(4-Methylpiperazin-1-yl)methyl]cyclopropan-1-amine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides or other oxidized derivatives.
Reduction: Reduction reactions can further modify the piperazine ring or the cyclopropane moiety.
Substitution: The compound can participate in nucleophilic substitution reactions, where functional groups on the piperazine ring or cyclopropane ring are replaced by other groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.
Substitution: Reagents like alkyl halides or acyl chlorides are used under basic or acidic conditions to facilitate substitution reactions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield cyclopropane carboxylic acids, while substitution reactions can introduce various functional groups onto the piperazine ring.
Scientific Research Applications
1-[(4-Methylpiperazin-1-yl)methyl]cyclopropan-1-amine has several applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: The compound is studied for its potential biological activity, including its interactions with enzymes and receptors.
Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate or active ingredient in drug development.
Industry: It is used in the production of specialty chemicals and materials with specific properties.
Mechanism of Action
The mechanism of action of 1-[(4-Methylpiperazin-1-yl)methyl]cyclopropan-1-amine involves its interaction with molecular targets such as enzymes or receptors. The piperazine moiety can interact with biological macromolecules, potentially modulating their activity. The cyclopropane ring may also contribute to the compound’s overall reactivity and binding affinity.
Comparison with Similar Compounds
Similar Compounds
1-Methylpiperazine: A simpler derivative of piperazine with a single methyl group.
4-Methylpiperazine: Another derivative with a methyl group on the piperazine ring.
Cyclopropanecarboxaldehyde: A precursor used in the synthesis of the target compound.
Uniqueness
1-[(4-Methylpiperazin-1-yl)methyl]cyclopropan-1-amine is unique due to the combination of the cyclopropane ring and the piperazine moiety. This structural feature imparts distinct chemical and biological properties, making it a valuable compound for research and industrial applications.
Properties
Molecular Formula |
C9H19N3 |
---|---|
Molecular Weight |
169.27 g/mol |
IUPAC Name |
1-[(4-methylpiperazin-1-yl)methyl]cyclopropan-1-amine |
InChI |
InChI=1S/C9H19N3/c1-11-4-6-12(7-5-11)8-9(10)2-3-9/h2-8,10H2,1H3 |
InChI Key |
SQSZBPSWNAOKBJ-UHFFFAOYSA-N |
Canonical SMILES |
CN1CCN(CC1)CC2(CC2)N |
Origin of Product |
United States |
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